molecular formula C9H10N2O2S B8672195 1-methylsulfonylindol-5-amine

1-methylsulfonylindol-5-amine

Cat. No.: B8672195
M. Wt: 210.26 g/mol
InChI Key: GODUUWQMBRNAQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methylsulfonylindol-5-amine: is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds This compound is characterized by the presence of a methanesulfonyl group attached to the nitrogen atom and an amino group at the 5-position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of 1-methylsulfonylindol-5-amine typically begins with 5-aminoindole as the starting material.

    Methanesulfonylation: The key step involves the introduction of the methanesulfonyl group. This is usually achieved by reacting 5-aminoindole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride.

    Reaction Conditions: The reaction is typically performed at low temperatures (0-5°C) to control the rate of reaction and minimize side reactions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 1-methylsulfonylindol-5-amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted indole derivatives.

Scientific Research Applications

Chemistry: 1-methylsulfonylindol-5-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be investigated for its efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-methylsulfonylindol-5-amine involves its interaction with specific molecular targets within cells. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects.

Comparison with Similar Compounds

    N-(methanesulfonyl)-1H-indole: Lacks the amino group at the 5-position, which may result in different chemical reactivity and biological activity.

    5-amino-1H-indole: Lacks the methanesulfonyl group, which affects its solubility and reactivity.

    N-(methanesulfonyl)-2-amino-1H-indole: Similar structure but with the amino group at the 2-position, leading to different steric and electronic effects.

Uniqueness: 1-methylsulfonylindol-5-amine is unique due to the presence of both the methanesulfonyl and amino groups, which confer distinct chemical properties and potential biological activities. The specific positioning of these groups on the indole ring influences its reactivity and interactions with biological targets.

Properties

Molecular Formula

C9H10N2O2S

Molecular Weight

210.26 g/mol

IUPAC Name

1-methylsulfonylindol-5-amine

InChI

InChI=1S/C9H10N2O2S/c1-14(12,13)11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,10H2,1H3

InChI Key

GODUUWQMBRNAQC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1C=CC2=C1C=CC(=C2)N

Origin of Product

United States

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